BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Comprehensive Analytical
Characterization of Methyl 3-nitro-2-
(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Methyl3-nitro-2-
Compound Name:
(phenylamino)benzoate

Cat. No.: B15245100

Get Quote

\ J

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical
Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Scientific Context

Methyl 3-nitro-2-(phenylamino)benzoate (CAS: 109899-56-1)[1] is a highly functionalized
diphenylamine derivative. It serves as a critical structural intermediate in the synthesis of active
pharmaceutical ingredients (APIs), most notably in the development of anthranilic acid-derived
NSAIDs and targeted receptor tyrosine kinase inhibitors[2].

Due to the presence of an electron-withdrawing nitro group, a sterically hindered secondary
amine, and a methyl ester moiety, rigorous analytical characterization is required to confirm
structural identity and assess purity[3]. This application note details a self-validating, multi-
modal analytical workflow utilizing UHPLC-PDA, High-Resolution Mass Spectrometry (HRMS),
multinuclear NMR, and FT-IR spectroscopy.

Physicochemical Properties
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Table 1: Summary of Chemical Properties[1]

Property Value
Chemical Name Methyl 3-nitro-2-(phenylamino)benzoate
CAS Number 109899-56-1
Molecular Formula C14H12N204
Molecular Weight 272.26 g/mol
O=C(0OC)C1=CC=CC(=C1INC=2C=CC=CC2)N(
SMILES
=0)=0
Solid (typically yellow/orange due to nitro-
Appearance

aromatic conjugation)
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Fig 1: Multimodal analytical workflow for Methyl 3-nitro-2-(phenylamino)benzoate

characterization.

Chromatographic Purity Analysis (UHPLC-PDA)
Expertise & Causality

Diphenylamine derivatives are prone to peak tailing on standard silica-based stationary phases

due to secondary interactions between the bridging secondary amine and residual surface

silanols. To mitigate this, a high-purity, end-capped C18 column is selected. Furthermore, 0.1%

Formic Acid (FA) is utilized in the mobile phase to maintain an acidic pH, which suppresses

silanol ionization and ensures sharp, symmetrical chromatographic peaks[4].

Step-by-Step Protocol

Sample Preparation: Accurately weigh 10.0 mg of the compound into a 10 mL volumetric
flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile (Concentration: 1.0
mg/mL).

Filtration: Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a
0.22 um PTFE syringe filter into an autosampler vial.

Instrument Setup:

o Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 pum).

o Column Temperature: 40 °C.

o Injection Volume: 1.0 pL.

o Detection: PDA scanning from 200-400 nm (Extract at 254 nm and 280 nm).
Mobile Phase:

o Solvent A: 0.1% Formic Acid in Water.

o Solvent B: 0.1% Formic Acid in Acetonitrile.

Table 2: UHPLC Gradient Program
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Time (min) Flow Rate (mL/min) % Solvent A % Solvent B
0.0 0.4 90 10
1.0 0.4 90 10
6.0 0.4 10 90
8.0 0.4 10 90
8.1 0.4 90 10
10.0 0.4 90 10

Structural Elucidation (Multinuclear NMR)
Expertise & Causality

Structural confirmation relies heavily on the chemical shift of the bridging amine proton (N-H).
In Methyl 3-nitro-2-(phenylamino)benzoate, this proton is highly deshielded due to the
combined inductive effects of the ortho-nitro and ortho-ester groups, alongside strong
intramolecular hydrogen bonding[5],[6]. Consequently, the N-H resonance is shifted
significantly downfield (>9.0 ppm). Deuterated chloroform (CDCIs) is chosen as the solvent due
to the compound's lipophilicity and to prevent rapid proton exchange that occurs in protic
solvents.

Step-by-Step Protocol

o Sample Preparation: Weigh 15.0 mg of the compound.

» Dissolution: Dissolve completely in 0.6 mL of CDCls containing 0.03% v/v Tetramethylsilane
(TMS) as an internal reference.

e Acquisition: Transfer to a 5 mm precision NMR tube. Acquire *H NMR at 400 MHz (16 scans,
relaxation delay 2s) and 3C NMR at 100 MHz (256 scans, relaxation delay 2s)[7].

e Processing: Apply exponential line broadening (0.3 Hz for *H, 1.0 Hz for 3C) prior to Fourier
transformation.

Table 3: Expected *H NMR Assignments (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Secondary Amine (N-
~9.50 - 10.00 brs 1H
H)
Aromatic C4-H
~8.00 - 8.20 dd 1H _
(adjacent to NO2)
Aromatic C6-H
~7.80-7.95 dd 1H _
(adjacent to Ester)
Remaining Aromatic
~6.80 - 7.40 m 6H Protons (Phenyl ring +
C5-H)
Methoxy Ester (-
~3.85 s 3H

OCHs)

High-Resolution Mass Spectrometry (LC-ESI-HRMS)
Expertise & Causality

Electrospray lonization (ESI) in positive mode is optimal for this molecular scaffold. The
secondary amine readily accepts a proton to form the [M+H]* pseudomolecular ion. Utilizing a
high-resolution mass analyzer (e.g., Q-TOF) provides sub-ppm mass accuracy, unequivocally
differentiating the target compound from isobaric impurities and confirming the exact molecular
formula[7].

Step-by-Step Protocol

e Dilution: Dilute the 1.0 mg/mL HPLC sample 1:100 with LC-MS grade Methanol.
 Injection: Inject 2.0 yL into the ESI source via a direct infusion or short LC bypass method.
e Source Parameters:

o Capillary Voltage: 3.5 kV

o Desolvation Temperature: 350 °C
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o Cone Voltage: 30 V

e Acquisition: Scan range m/z 100—-1000 in positive ion mode.

» Validation: Extract the exact mass for[C14H12N204 + H]*. The theoretical m/z is 273.0870.
Mass error must be <5 ppm.

Vibrational Spectroscopy (FT-IR)
Expertise & Causality

Attenuated Total Reflectance (ATR) FT-IR provides orthogonal confirmation of functional
groups without the need for KBr pellet pressing, preserving the polymorphic state of the solid.
The nitro group (-NOz2) is highly diagnostic, yielding intense asymmetric and symmetric
stretching bands. The ester carbonyl (C=0), being conjugated to the aromatic system, shifts
slightly to a lower wavenumber compared to isolated aliphatic esters[5].

Step-by-Step Protocol

e Background: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air)
using 32 scans at 4 cm~t resolution.

o Sampling: Place ~2 mg of the solid powder directly onto the center of the ATR crystal.
o Compression: Apply uniform pressure using the ATR anvil to ensure optical contact.
e Acquisition: Scan from 4000 to 400 cm™1.

Table 4: Key FT-IR Vibrational Bands
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Functional Group

Wavenumber (cm—?) Intensity .

Assignment

) N-H Stretch (Secondary

~3300 - 3350 Medium, Sharp _

Amine)

C=0 Stretch (Conjugated
~1690 - 1710 Strong

Ester)
~1520 - 1540 Strong N-O Asymmetric Stretch (Nitro)
~1330 - 1350 Strong N-O Symmetric Stretch (Nitro)
~1250 - 1280 Strong C-O Stretch (Ester)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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